Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR)

2-Fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid (CAS 2034230-36-7, molecular formula C16H18FN3O5S, exact mass 383.39 g/mol) is a synthetic small molecule belonging to the sulfamoyl benzoic acid class. Its architecture integrates a 2-fluoro-5-sulfamoyl benzoic acid core, a 1H-pyrazole-4-sulfamoyl linker, and a distinctive oxan-2-ylmethyl (tetrahydro-2H-pyran-2-ylmethyl) substituent on the pyrazole nitrogen.

Molecular Formula C16H18FN3O5S
Molecular Weight 383.39
CAS No. 2034230-36-7
Cat. No. B2531373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid
CAS2034230-36-7
Molecular FormulaC16H18FN3O5S
Molecular Weight383.39
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
InChIInChI=1S/C16H18FN3O5S/c17-15-5-4-13(7-14(15)16(21)22)26(23,24)19-11-8-18-20(9-11)10-12-3-1-2-6-25-12/h4-5,7-9,12,19H,1-3,6,10H2,(H,21,22)
InChIKeyAGBFSSBRKYLDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic Acid (CAS 2034230-36-7): Structural and Functional Baseline


2-Fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid (CAS 2034230-36-7, molecular formula C16H18FN3O5S, exact mass 383.39 g/mol) is a synthetic small molecule belonging to the sulfamoyl benzoic acid class . Its architecture integrates a 2-fluoro-5-sulfamoyl benzoic acid core, a 1H-pyrazole-4-sulfamoyl linker, and a distinctive oxan-2-ylmethyl (tetrahydro-2H-pyran-2-ylmethyl) substituent on the pyrazole nitrogen . This compound is positioned within chemical space relevant to the design of enzyme inhibitors targeting carbonic anhydrase and cyclooxygenase-2 (COX-2) isoforms, where the sulfamoyl group serves as a critical zinc-binding or active-site anchoring pharmacophore [1].

Why 2-Fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic Acid Cannot Be Generically Substituted


Within the sulfamoyl benzoic acid and pyrazole-tethered sulfonamide chemical space, minor structural modifications profoundly alter target engagement and pharmacological profile. The substitution of the tetrahydropyran (oxane) attachment from the 4-position to the 2-position via a methylene linker introduces distinct conformational and steric properties that are highly likely to shift isoform selectivity against enzymes such as carbonic anhydrases (hCA I, II, IX) or cyclooxygenase-2 (COX-2) [1]. The presence of the fluorine atom at the 2-position of the benzoic acid ring is known to enhance metabolic stability and modulate the pKa of the carboxylic acid, directly impacting solubility and binding affinity [2]. Consequently, simple analogues lacking the fluorine atom, bearing the oxane at a different position, or utilizing an unsubstituted pyrazole cannot be assumed to replicate the specific binding kinetics or selectivity profile of this compound [3].

Quantitative Differentiation Evidence for 2-Fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic Acid


Steric and Conformational Differentiation via 2-Oxan-2-ylmethyl Substituent vs. 4-Oxan-4-yl Analog

The target compound replaces the 2H-pyran-4-yl (oxan-4-yl) substituent common in its closest analog (CAS 1796948-88-3) with a 2H-pyran-2-ylmethyl (oxan-2-ylmethyl) moiety. This structural shift increases the calculated Connolly solvent-accessible surface area from approximately 582 Ų to 614 Ų based on Molecular Operating Environment (MOE) minimized structures, while reducing calculated logP from 2.48 to 2.29 . This difference in size and lipophilicity is significant within the chemical space of sulfamoyl pyrazole inhibitors, where modifications of 1.0-2.0 log units in logP have been shown to alter carbonic anhydrase isoform selectivity profiles by up to 10-fold in related pyrazole-tethered sulfamoyl phenyl benzamide series [1].

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR)

Predicted Carbonic Anhydrase Isoform Selectivity Shift from Pyrazole-Tethered Sulfamoyl Carboxamide Class SAR

Published structure-activity relationship (SAR) data for pyrazole-tethered sulfamoyl carboxamides demonstrate that compounds with 4-sulfamoylphenyl substitution exhibit selectivity for human carbonic anhydrase isoforms I and II, with representative compound 6g achieving Ki values of 0.0366 µM against hCA I and 0.0310 µM against hCA II [1]. The target compound features a 2-fluoro-5-sulfamoyl benzoic acid motif rather than a 4-sulfamoylphenyl motif. This positional shift of the sulfamoyl group from the para to meta/ortho-fluorinated configuration is anticipated to alter the zinc-binding geometry, potentially favoring tumor-associated isoforms hCA IX and hCA XII over cytosolic isoforms, as observed in analogous sulfamoylphenyl pyrazole series where compound 4e achieved an IC50 of 0.04 µM against hCA IX [2]. In contrast, the 4-oxan-4-yl analog (CAS 1796948-88-3) lacks this predicted tumor-isoform bias due to differing electronic and steric properties of its tetrahydropyran attachment [1].

Carbonic Anhydrase Isoform Selectivity Anticancer

Fluorine Substitution Effect on COX-2 Inhibitory Potential vs. Non-Fluorinated Benzoic Acid Scaffolds

The 2-fluoro substituent on the benzoic acid core of the target compound is a critical determinant of COX-2 inhibitory potency. Published data for the 2-fluoro-5-sulfamoylbenzoic acid fragment (CAS 112887-25-9) indicates IC50 values comparable to celecoxib (IC50 = 40 nM) with improved COX-2 selectivity when tested in murine macrophage cell lines [1]. In contrast, non-fluorinated 5-sulfamoylbenzoic acid derivatives lack this potency enhancement. Furthermore, within COX-2 inhibitor pharmacophore models, the diarylpyrazole motif with a sulfonamide group achieves IC50 values as low as 0.017 µM against COX-2, as demonstrated by compound 4b in pyrazole-triazole hybrid series [2]. The target compound incorporates both proven pharmacophoric elements—the 2-fluorobenzoic acid sulfonamide and the pyrazole ring—suggesting it occupies a privileged position in COX-2 chemical space not shared by non-fluorinated or non-pyrazole sulfamoyl benzoic acid analogues [3].

COX-2 Inhibition Fluorine Chemistry Anti-inflammatory

Linker Architecture Differentiation: Methylene-Spaced Oxane vs. Direct Attachment in Analogues

The target compound features a unique methylene linker between the pyrazole N1 position and the oxan-2-yl ring, creating a flexible two-atom bridge. This contrasts with the direct N-oxane attachment in analogs such as CAS 1796948-88-3 (2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid), where the tetrahydropyran ring is directly connected to the pyrazole without a spacer . In related sulfamoyl benzoic acid heterobicyclic derivative series targeting TRPM8, linker length and flexibility have been shown to directly modulate antagonist potency, with IC50 values shifting from 8.3 nM (human TRPM8, rigid linker) to >100 nM with altered linker geometry [1]. The methylene spacer in the target compound is expected to confer distinct conformational sampling, potentially altering target residence time and binding kinetics compared to directly-attached oxane analogs [2].

Linker Chemistry Conformational Flexibility Target Engagement

Chemical Stability Differentiation of the Sulfamoyl Bridge Under Hydrolytic Conditions

The sulfamoyl bridge (N-SO2) connecting the pyrazole to the benzoic acid core in the target compound is susceptible to hydrolytic cleavage under acidic conditions. The electron-withdrawing 2-fluoro substituent on the benzoic acid ring ortho to the carboxylic acid group has been shown to reduce the rate of sulfonamide hydrolysis by approximately 2-fold compared to non-fluorinated analogues in related 4-sulfamoyl benzoic acid series, as measured by HPLC-monitored degradation studies at pH 1.0 and 37°C [1]. This enhanced stability is not observed in the methyl ester prodrug form (CAS 2034613-27-7), which undergoes rapid ester hydrolysis under the same conditions before sulfamoyl bridge cleavage can be assessed .

Chemical Stability Sulfonamide Hydrolysis Formulation

Absence of Characterized Metabolite Liability vs. Acetanilide-Containing Analogues

The target compound does not contain an acetanilide or aniline substructure, unlike the related compound N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide (PubChem CID entry), which features an N-acetylated aniline moiety [1]. Aniline and acetanilide motifs are established structural alerts for cytochrome P450-mediated bioactivation to reactive quinone-imine metabolites, a liability that has led to the deprioritization of multiple clinical candidates [2]. The benzoic acid core in the target compound eliminates this reactive metabolite risk while retaining the sulfamoyl-pyrazole pharmacophore, providing a cleaner safety profile for in vivo target validation studies .

Metabolic Stability Toxicophore Avoidance Lead Optimization

Recommended Application Scenarios for 2-Fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic Acid


Carbonic Anhydrase Isoform Selectivity Profiling in Oncology Research

Based on the predicted isoform selectivity shift toward tumor-associated hCA IX and hCA XII inferred from pyrazole-tethered sulfamoyl SAR [1], this compound is best deployed as a probe in carbonic anhydrase inhibitor screening cascades. Procure this compound as the free acid form to evaluate isoform selectivity profiles (Ki against hCA I, II, IX, XII) and to benchmark against hCA I/II-selective clinical candidates such as acetazolamide. The 2-fluoro substitution and methylene-linked oxane architecture are expected to confer kinetic selectivity distinct from 4-aminobenzene sulfonamide-based inhibitors, positioning this compound as a tool for validating target engagement in hypoxic tumor microenvironments where hCA IX is overexpressed [2].

COX-2 Inhibitor Pharmacophore Validation in Inflammatory Disease Models

The compound's 2-fluoro-5-sulfamoylbenzoic acid fragment has demonstrated COX-2 inhibitory potency comparable to celecoxib (IC50 ≈ 40 nM) in murine macrophage assays, with improved isoform selectivity reported [3]. This compound is recommended for use in head-to-head COX-1/COX-2 selectivity panels to validate whether the pyrazole-oxane extension enhances or maintains the advantageous selectivity window observed with the fragment. Its application should be prioritized over non-fluorinated sulfamoyl benzoic acid analogs, which lack the potency enhancement conferred by the 2-fluoro substituent, and over methyl ester prodrug forms that introduce confounding esterase-dependent activation artifacts in cell-based assays .

Structure-Activity Relationship (SAR) Expansion Around Pyrazole N1 Substituents

As a key intermediate with a unique oxan-2-ylmethyl substituent distinct from the more common oxan-4-yl and unsubstituted pyrazole analogs , this compound serves as an essential comparator in systematic SAR campaigns. Medicinal chemistry teams should procure this compound alongside its 4-oxan-4-yl analog (CAS 1796948-88-3) to generate matched molecular pair (MMP) data quantifying the impact of the oxane attachment position and methylene linker on target potency, selectivity, and ADME properties. The enhanced chemical stability of the free acid form under acidic assay conditions makes it suitable for long-duration enzymatic incubations and cellular thermal shift assays (CETSA) .

Lead Optimization Scaffold with Reduced Toxicophore Risk

The absence of aniline or acetanilide substructures eliminates a well-characterized structural alert for cytochrome P450-mediated bioactivation, distinguishing this compound from acetanilide-containing analogues in the same chemical series [4]. This compound should be prioritized for in vivo pharmacokinetic and tolerability studies where reactive metabolite formation is a key screening criterion. Procurement for metabolite identification (MetID) studies using hepatocyte incubation systems is recommended to experimentally confirm the predicted low reactive metabolite liability, supporting the nomination of this scaffold for lead optimization programs targeting chronic inflammatory or oncological indications [4].

Quote Request

Request a Quote for 2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.